molecular formula C7H9N3O4 B2387595 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 956396-51-3

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2387595
CAS No.: 956396-51-3
M. Wt: 199.166
InChI Key: VLLXANRZXYDRFO-UHFFFAOYSA-N
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Description

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems with significant pharmaceutical relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitropyrazole with propanoic acid derivatives in the presence of catalysts. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). Oxidation reactions may involve the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pyrazole ring structure also allows for binding to specific enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a nitro group and a propanoic acid moiety.

Properties

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLXANRZXYDRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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